molecular formula C18H12ClN3O3S B5147245 N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide

N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B5147245
M. Wt: 385.8 g/mol
InChI Key: JZZRHSINCBAERS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide is a compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide is not fully understood. However, it has been suggested that the compound may act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, and its properties are well characterized. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide involves the reaction of 2-aminobenzenethiol, 2-chlorobenzoyl chloride, and N-acetylglycine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The yield of the compound is generally high, and the purity can be increased through recrystallization.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-11-3-1-2-4-12(11)20-17(25)10-5-6-13-14(9-10)26-18(21-13)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZRHSINCBAERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7064336

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